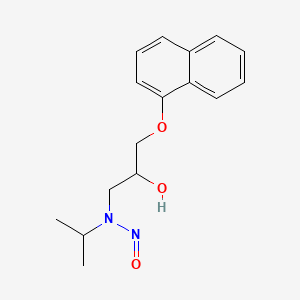

N-Nitrosopropranolol

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYRHXNLIUKPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004684 | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84418-35-9 | |

| Record name | N-Nitrosopropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84418-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stability of N-Nitrosopropranolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopropranolol (NNP) is a nitrosamine impurity of propranolol, a widely used beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and the pharmaceutical industry due to their potential carcinogenic properties.[1][2][3] Understanding the factors that affect the stability of NNP is crucial for developing robust control strategies during drug substance and product manufacturing, packaging, and storage to ensure patient safety.

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound. It delves into the chemical and physical degradation pathways, the impact of various environmental factors, and details the experimental protocols necessary for its stability assessment.

Physicochemical Properties of this compound

A foundational understanding of NNP's physicochemical properties is essential for predicting its behavior and stability.

| Property | Value/Description | Reference(s) |

| Chemical Name | N-(2-hydroxy-3-(1-naphthyloxy)propyl)-N-nitrosoamine | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₃ | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol); limited aqueous solubility. | [1] |

| Partition Coefficient (Log P) | Approximately 3.5, indicating moderate lipophilicity. | [1] |

| UV Absorption Maxima | Displays characteristic absorption peaks due to the naphthalene moiety and the nitroso functional group. | [1] |

Factors Affecting this compound Stability

The stability of NNP is influenced by a multitude of factors, with pH, temperature, and light being the most critical. The formation of NNP from propranolol is favored in acidic conditions, suggesting that NNP itself would be more stable under neutral or basic conditions where the reverse reaction is less likely.[1][4]

Effect of pH (Hydrolytic Stability)

The pH of the environment plays a pivotal role in the stability of N-nitrosamines. While the formation of NNP from propranolol is acid-catalyzed, the degradation of NNP can also be influenced by pH. Generally, N-nitrosamines can undergo acid-catalyzed hydrolysis, leading to the parent amine and nitrous acid. Conversely, under strongly basic conditions, some N-nitrosamines can also degrade.

Hypothesized Hydrolytic Degradation Pathway:

Caption: Hypothesized pH-dependent degradation pathways of this compound.

Effect of Temperature (Thermal Stability)

Elevated temperatures can accelerate the degradation of NNP. Thermal degradation of N-nitrosamines can proceed through various mechanisms, including homolytic cleavage of the N-N bond. The rate of thermal degradation is expected to follow Arrhenius kinetics, where the degradation rate constant increases exponentially with temperature.

General Thermal Degradation Concept:

Caption: The effect of increased temperature on this compound stability.

Effect of Light (Photostability)

N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation. Photodegradation typically involves the cleavage of the N-NO bond, leading to the formation of the corresponding amine radical and nitric oxide. The naphthalene moiety in NNP suggests it may have significant UV absorption, potentially making it susceptible to photodegradation.

General Photodegradation Pathway:

Caption: General photodegradation pathway of this compound.

Oxidative Stability

N-nitrosamines can be susceptible to oxidation. The presence of oxidizing agents, such as peroxides, or exposure to atmospheric oxygen over time, can lead to the degradation of NNP. The exact degradation products from oxidation would need to be elucidated through forced degradation studies.

Influence of Excipients

Pharmaceutical excipients can impact the stability of NNP. Some excipients may contain trace amounts of nitrites, which could potentially shift the equilibrium back towards NNP formation under certain conditions. Conversely, some excipients may have a protective effect or even promote degradation. The presence of moisture within a formulation, often influenced by hygroscopic excipients, can also facilitate degradation reactions.

Experimental Protocols for Stability Assessment

A thorough assessment of NNP stability requires well-designed experimental protocols, primarily through forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[5][6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, calibrated

-

Thermostatically controlled oven

-

Photostability chamber

General Workflow for Forced Degradation:

References

- 1. veeprho.com [veeprho.com]

- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. sciex.com [sciex.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

N-Nitrosopropranolol: A Physicochemical and Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopropranolol (NNP) is a nitrosamine impurity of Propranolol, a widely used non-selective beta-adrenergic receptor antagonist.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential genotoxic and carcinogenic properties.[1] NNP is formed from the nitrosation of the secondary amine group in the propranolol molecule.[1][3] This reaction can occur during the manufacturing or storage of the drug product, particularly in the presence of nitrite ions under acidic conditions.[1][2][3][4] Due to its potential health risks, there is a critical need for sensitive detection methods and a thorough understanding of its properties and toxicological profile to ensure drug safety and regulatory compliance.[1][5]

Physicochemical Properties of this compound

This compound is a pale yellow to pale brown solid.[6] It exhibits moderate solubility in polar organic solvents like methanol and ethanol, with limited solubility in water.[1] Its moderate lipophilicity, indicated by a Log P value of approximately 3.5, may influence its pharmacokinetic behavior.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide | [7] |

| CAS Number | 84418-35-9 | [1][3][7] |

| Molecular Formula | C₁₆H₂₀N₂O₃ | [1][3][7] |

| Molecular Weight | 288.34 g/mol | [1][3][7] |

| Appearance | Pale Yellow to Pale Brown Solid | [6] |

| Melting Point | 82-84°C | [6] |

| Solubility | Moderately soluble in methanol and ethanol; limited aqueous solubility. Slightly soluble in Chloroform and Ethyl Acetate. | [1][6] |

| Partition Coefficient (Log P) | ~3.5 | [1] |

| pKa (of parent compound Propranolol) | ~9.5 | [8] |

| UV Absorption Maxima | Displays characteristic absorption peaks from the naphthalene moiety and nitroso group. | [1] |

| Storage Condition | -20°C Freezer, under inert atmosphere. | [6][7] |

Formation and Synthesis

This compound is formed through the nitrosation of the secondary amine group present in propranolol.[1][3] This reaction is influenced by several factors.

Mechanism of Formation

The general mechanism involves two key steps:

-

Generation of Nitrosating Agents: Under acidic conditions (optimally pH 3-4), nitrite ions (NO₂⁻) react with protons (H⁺) to form nitrous acid (HNO₂).[1][2]

-

Nitrosation of the Secondary Amine: The nitrous acid then reacts with the secondary amine of the propranolol molecule to form the N-nitroso derivative, this compound, and water.[1]

Factors that critically affect this process include pH, nitrite concentration, and temperature. The reaction is highly favored in acidic environments, and the rate of formation increases with higher nitrite concentrations and elevated temperatures.[1][2]

Experimental Protocols: Analytical Detection

The standard method for the detection and quantification of this compound in pharmaceutical substances is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the impurity.[1]

General LC-MS/MS Workflow

-

Standard and Sample Preparation:

-

Standard Preparation: A stock solution of this compound reference standard is prepared, typically at 1 mg/mL in methanol.[5] This is then serially diluted with a mixture of acetonitrile and water (e.g., 80:20 v/v) to create calibration standards at concentrations ranging from 0.005 to 10 ng/mL.[5]

-

Drug Substance Preparation: The propranolol drug substance is accurately weighed and dissolved in a suitable diluent (e.g., acetonitrile/water) to a final concentration (e.g., 1 mg/mL).[5] The sample is shaken and centrifuged to extract the analyte.[5]

-

Drug Product (Tablet) Preparation: Tablets are crushed, and a portion equivalent to a specific amount of the active pharmaceutical ingredient (API) is weighed.[6] The powder is then suspended in a diluent, vortexed, sonicated, and/or shaken to ensure complete extraction.[6]

-

Final Step: The supernatant from the sample preparation is filtered through a syringe filter (e.g., 0.22 μm PVDF) into an HPLC vial for analysis.[5][6]

-

-

Chromatographic Separation (LC):

-

Column: A reverse-phase column, such as a Kinetex Biphenyl or Avantor ACE Excel C18-AR, is commonly used for separation.[9][10]

-

Mobile Phase: A gradient elution is typically employed using two mobile phases. For example, Mobile Phase A might be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile or methanol.[4][5]

-

Flow Rate & Temperature: Typical flow rates are around 0.4 mL/min, with the column temperature maintained at 40°C.[5][10]

-

-

Detection (MS/MS):

-

Ionization: Positive electrospray ionization (ESI) mode is used to ionize the analyte.[1]

-

Detection Mode: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[1] This involves monitoring specific precursor-to-product ion transitions for this compound.

-

Toxicological Profile and Signaling Pathway

N-Nitrosamines are a class of compounds known for their potent genotoxic and carcinogenic effects.[1] this compound requires metabolic activation to exert its genotoxic effects.[9] This bioactivation process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][11]

Metabolic Activation and Genotoxicity

Studies have shown that this compound is genotoxic in various bacterial and mammalian cell systems.[9][12] The metabolic pathway leading to its toxicity involves the following steps:

-

Bioactivation: NNP is metabolized by cytochrome P450 enzymes. Specifically, CYP2C19 has been identified as the most active human CYP enzyme in the bioactivation of NNP into a genotoxicant.[9][12] Hamster liver S9 fractions have also been shown to be highly effective in this transformation.[12]

-

Formation of Reactive Intermediates: The metabolic process, likely through alpha-hydroxylation, converts NNP into unstable, reactive electrophilic intermediates.[1][11]

-

DNA Adduct Formation: These reactive intermediates can then covalently bind to nucleophilic sites in DNA, forming DNA adducts.[1]

-

Genotoxic Effects: The formation of DNA adducts can lead to errors during DNA replication and transcription, resulting in mutations, DNA strand breakage, and micronucleus formation, which are indicators of chromosomal damage.[1][9] Chronic exposure and the accumulation of this DNA damage can ultimately lead to tumorigenesis.[1]

References

- 1. veeprho.com [veeprho.com]

- 2. Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of this compound from nitrite and the secondary amine propranolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Nitroso propranolol | Manasa Life Sciences [manasalifesciences.com]

- 4. fda.gov [fda.gov]

- 5. sciex.com [sciex.com]

- 6. agilent.com [agilent.com]

- 7. This compound | CAS 84418-35-9 | LGC Standards [lgcstandards.com]

- 8. N-nitroso-propranolol? - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov.tw [fda.gov.tw]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

N-Nitrosopropranolol: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopropranolol (NNP) is a nitrosamine impurity of propranolol, a widely used beta-blocker.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data analysis.

Physicochemical Properties

This compound is the N-nitroso derivative of propranolol.[5] Its formation is a critical concern in the manufacturing and storage of propranolol-containing drug products.[2][6]

| Property | Value | Reference |

| Chemical Name | N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylnitrous amide | [5][7] |

| CAS Number | 84418-35-9 | [1][5][8][9] |

| Molecular Formula | C16H20N2O3 | [1][5][8] |

| Molecular Weight | 288.34 g/mol | [1][5][8] |

| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol); limited aqueous solubility. | [1] |

| Partition Coefficient (Log P) | Approximately 3.5 | [1] |

| Purity | >95% (HPLC) | [8] |

Synthesis of this compound

The primary mechanism for the formation of this compound is the nitrosation of the secondary amine group in the propranolol molecule.[1][6] This reaction is typically facilitated by the presence of a nitrosating agent, such as nitrous acid (HNO₂), which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions.[1][10][11][12]

The general chemical reaction is as follows:

Propranolol + Nitrous Acid → this compound + Water

Several factors can influence the rate and extent of this compound formation, including:

-

pH: The reaction is favored in acidic environments, typically between pH 3 and 4.[1]

-

Nitrite Concentration: Higher concentrations of nitrite ions lead to increased formation of the nitrosating agent.[1]

-

Temperature: Elevated temperatures can accelerate the reaction kinetics.[1]

-

Presence of Catalysts/Inhibitors: Certain substances can either promote or inhibit the nitrosation reaction. For example, ascorbic acid (Vitamin C) has been shown to minimize the reaction.[13]

References

- 1. veeprho.com [veeprho.com]

- 2. agilent.com [agilent.com]

- 3. lcms.cz [lcms.cz]

- 4. waters.com [waters.com]

- 5. N-Nitroso propranolol | Manasa Life Sciences [manasalifesciences.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CAS 84418-35-9 | LGC Standards [lgcstandards.com]

- 9. N-Nitroso Propranolol | CAS No- 84418-35-9 | Simson Pharma Limited [simsonpharma.com]

- 10. phenomenex.com [phenomenex.com]

- 11. sciex.com [sciex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nitrosation of propranolol under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosopropranolol: A Technical Guide on its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosopropranolol (NNP), a nitrosamine impurity of the widely-used beta-blocker propranolol, has been the subject of increasing scrutiny due to its potential genotoxic and mutagenic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of NNP's genotoxicity and mutagenicity, summarizing key experimental findings, detailing methodologies, and illustrating relevant biological pathways. Recent studies have demonstrated that NNP is indeed mutagenic and genotoxic across a variety of bacterial and mammalian test systems, underscoring the importance of monitoring and controlling its presence in pharmaceutical products.[1][2][3][5]

Introduction

N-nitrosamines are a class of compounds of significant concern due to their classification as "cohort of concern" impurities in pharmaceuticals, with many members of this class being potent mutagens and carcinogens.[6][7] NNP is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing or storage of propranolol-containing drug products.[6][7][8] While initial assessments of NNP's mutagenicity were inconsistent, more recent and systematic investigations have clarified its genotoxic profile.[1][2][3] This guide aims to consolidate the available data to provide a clear and actionable resource for the scientific community.

Genotoxicity and Mutagenicity Profile

The genotoxic and mutagenic potential of NNP has been evaluated in a battery of in vitro assays. A summary of the key findings is presented below.

Bacterial Reverse Mutation Assay (Ames Test)

Contrary to some earlier reports that found NNP to be negative in the Ames test, recent, more comprehensive studies have demonstrated its mutagenicity in various Salmonella typhimurium strains.[1][2][3][9] NNP induces both base pair substitutions and frameshift mutations, with its mutagenic activity being dependent on metabolic activation.[1][2][3]

Key Findings:

-

NNP induces concentration-dependent mutations in strains TA100 and TA1535 (detecting base pair substitutions) and TA98 (detecting frameshift mutations).[1][2][3]

-

Metabolic activation is required for mutagenicity.[1]

-

Hamster liver S9 fraction was found to be more effective than rat liver S9 in bio-transforming NNP into a mutagenic metabolite.[1][2][5]

Table 1: Summary of Ames Test Results for this compound

| Test Strain | Metabolic Activation | Concentration Range | Result |

| TA100 | Hamster Liver S9 | Not specified | Positive (Concentration-dependent increase in revertants)[1][2][3] |

| TA1535 | Hamster Liver S9 | Not specified | Positive (Concentration-dependent increase in revertants)[1][2][3] |

| TA98 | Hamster Liver S9 | Not specified | Positive (Concentration-dependent increase in revertants)[1][2][3] |

| TA100 | Rat Liver S9 | Not specified | Positive[1][2] |

| TA98 | Rat Liver S9 | 1 mg/plate | Negative[1] |

| TA100, TA98, TA1535, TA1537, TA1538, TA92 | Rat Liver S9 | up to 1.4 µmol/plate | Negative[1] |

Mammalian Cell Assays

NNP has also been shown to be genotoxic in human cell lines, inducing both chromosomal damage and gene mutations. These effects are also dependent on metabolic activation.

Key Findings:

-

NNP induces micronuclei formation in human lymphoblastoid TK6 cells in the presence of hamster liver S9.[1][2][3]

-

A concentration of 2.5 µM NNP led to a 4.4-fold increase in micronuclei over controls after a 24-hour incubation with hamster liver S9.[1]

-

NNP was found to be more potent than N-nitrosodiethylamine (NDEA) in inducing micronuclei in TK6 cells.[1]

-

It also causes concentration-dependent DNA strand breakage in metabolically competent human HepaRG cells.[1][2][3]

-

In primary rat and human hepatocytes, NNP (10 µM to 100 µM) induced a concentration-dependent increase in DNA fragmentation and unscheduled DNA synthesis (UDS).[1]

Table 2: Summary of Mammalian Cell Genotoxicity Assays for this compound

| Assay Type | Cell Line | Metabolic Activation | Concentration Range | Endpoint | Result |

| In Vitro Micronucleus Test | Human Lymphoblastoid TK6 | Hamster Liver S9 | e.g., 2.5 µM | Micronuclei Induction | Positive[1] |

| Gene Mutation Assay | Human Lymphoblastoid TK6 | Hamster Liver S9 | Not specified | Gene Mutations | Positive[1][2][3] |

| DNA Strand Breakage | Human HepaRG | Endogenous | Not specified | DNA Damage | Positive (Concentration-dependent)[1][2][3] |

| DNA Fragmentation & UDS | Primary Rat & Human Hepatocytes | Endogenous | 10 µM - 100 µM | DNA Damage | Positive (Concentration-dependent)[1] |

| In Vivo Micronucleus Test | Sprague-Dawley Rat Hepatocytes | In vivo | 1000 mg/kg (single dose) | Micronuclei Formation | Positive[1] |

Mechanism of Genotoxicity: Metabolic Activation

The genotoxicity of NNP, like many nitrosamines, is contingent upon its metabolic activation into a reactive species.[1][10] This bioactivation is primarily mediated by Cytochrome P450 (CYP) enzymes.[1][10]

The proposed mechanism involves the hydroxylation of the carbon atom alpha to the nitroso group.[10] This enzymatic reaction creates an unstable intermediate that can spontaneously decompose to form a DNA-reactive diazonium ion.[10] This highly electrophilic species can then go on to alkylate DNA bases, particularly at the N7 and O6 positions of guanine, leading to DNA adducts, mutations, and chromosomal damage.[4][10][11]

Recent research has identified a specific human CYP isozyme, CYP2C19 , as the most active enzyme in the bioactivation of NNP to a genotoxicant among those tested.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. The following sections outline the protocols for the key assays used to evaluate NNP.

Ames Test (Bacterial Reverse Mutation Assay)

This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.

Workflow:

-

Strain Selection: Salmonella typhimurium strains TA98, TA100, and TA1535 are commonly used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver).

-

Exposure: A range of NNP concentrations are mixed with the bacterial culture and the S9 mix (if applicable) in molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertants.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

Workflow:

-

Cell Culture: Human lymphoblastoid TK6 cells are cultured to a suitable density.

-

Treatment: Cells are exposed to various concentrations of NNP with hamster liver S9 for a short period (e.g., 4 hours) or a longer, continuous period (e.g., 24 hours). A positive control (e.g., NDEA) and a negative control are included.

-

Recovery: After exposure, the cells are washed and incubated in fresh medium.

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is scored in binucleated cells using microscopy. An increase in the percentage of cells with micronuclei indicates clastogenic or aneugenic activity.

Conclusion and Regulatory Implications

The body of evidence strongly indicates that this compound is a mutagenic and genotoxic compound.[1][2][3][[“]] Its activity is dependent on metabolic activation, with CYP2C19 playing a significant role in its bioactivation in humans.[1][2][3] These findings have important implications for the pharmaceutical industry and regulatory bodies. The presence of NNP in propranolol drug products must be controlled to within acceptable limits to mitigate potential carcinogenic risk to patients.[4][7] The experimental data and protocols detailed in this guide provide a robust framework for the hazard identification and risk assessment of NNP and other nitrosamine drug substance-related impurities.

References

- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. FDA Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS—Method Optimization Using I-Optimal Mixture Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-nitroso-propranolol? - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. hesiglobal.org [hesiglobal.org]

- 11. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

Metabolic Activation of N-Nitrosopropranolol: A Technical Guide for Researchers

An in-depth examination of the metabolic pathways, genotoxic mechanisms, and experimental protocols associated with the B-blocker derivative, N-Nitrosopropranolol.

Introduction

This compound (NNP), a nitrosamine derivative of the widely prescribed β-blocker propranolol, has emerged as a compound of concern due to its potential genotoxic and carcinogenic properties.[1] Like many nitrosamines, NNP requires metabolic activation to exert its harmful effects, a process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] This technical guide provides a comprehensive overview of the metabolic activation pathways of NNP, summarizing key experimental findings, detailing methodologies, and presenting the information in a clear and accessible format for researchers, scientists, and drug development professionals.

The formation of NNP can occur when propranolol, which contains a secondary amine group, reacts with nitrosating agents, such as nitrite, under acidic conditions.[2][3] This has raised safety concerns regarding the potential for endogenous formation of NNP in the stomach, as well as its presence as an impurity in propranolol drug products.[2][4] Understanding the metabolic fate of NNP is therefore critical for accurate risk assessment and the development of strategies to mitigate its potential health risks.

Metabolic Activation Pathways

The genotoxicity of this compound is contingent upon its metabolic conversion to reactive electrophilic intermediates that can interact with cellular macromolecules, including DNA.[1][5] This bioactivation is primarily catalyzed by cytochrome P450 enzymes through a process of α-hydroxylation.

The principal pathway involves the hydroxylation of the carbon atom adjacent to the nitroso group. This enzymatic reaction, predominantly carried out by CYP2C19 in humans, generates an unstable α-hydroxy-N-nitrosopropranolol intermediate.[5][6][7] This intermediate then undergoes spontaneous decomposition to yield a reactive carbocation, which is the ultimate carcinogenic species. This highly electrophilic carbocation can then form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process.

While CYP2C19 has been identified as the most active human cytochrome P450 isozyme in the bioactivation of NNP, other CYPs, such as CYP2E1, are known to be involved in the metabolism of various nitrosamines and may also contribute to NNP metabolism.[1][5] The metabolic activation process is not limited to human enzymes; studies have shown that both rat and hamster liver S9 fractions can effectively bio-transform NNP into a mutagenic species, with hamster liver S9 exhibiting greater efficacy.[5][8]

Figure 1: Metabolic activation pathway of this compound.

Quantitative Data on this compound Genotoxicity

Several in vitro assays have been employed to quantify the genotoxic potential of NNP. The following tables summarize the key findings from these studies.

| Assay | Test System | Metabolic Activation | Key Findings | NNP Concentration Range | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium strains TA1535, TA100, TA98 | Rat and Hamster Liver S9 | Concentration-dependent increase in mutations. Hamster S9 was more effective than rat S9. | 10 - 200 µ g/plate | [5][8] |

| Micronucleus Assay | Human Lymphoblastoid TK6 cells | Hamster Liver S9 | Concentration-dependent increase in micronuclei formation. | Up to 100 µM | [5] |

| DNA Strand Breakage | Human HepaRG cells (2D and 3D cultures) | Endogenous (metabolically competent cells) | Concentration-dependent increase in DNA strand breakage. | Not specified | [5][6] |

| Unscheduled DNA Synthesis (UDS) | Primary Rat and Human Hepatocytes | Endogenous | Concentration-dependent increase in UDS. | 10 µM to 100 µM | [6] |

Table 1: Summary of In Vitro Genotoxicity Studies on this compound

| Parameter | Value | Test System | Conditions | Reference |

| Fold Increase in Micronuclei | 4.1-fold | TK6 cells | 100 µM NNP, 4-hour treatment with 2% hamster liver S9 | [5] |

| Genotoxicity in CYP-expressing cells | Most active | TK6 cells expressing human CYP2C19 | NNP treatment | [5][6][7] |

Table 2: Quantitative Genotoxicity Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the metabolic activation and genotoxicity of NNP.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine the ability of NNP to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium in the presence of a metabolic activation system.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA100, TA1535, TA98)

-

This compound

-

Positive controls (e.g., 2-aminoanthracene for S9-activated mutagens)

-

Negative control (vehicle, e.g., DMSO)

-

S9 fraction from induced rat or hamster liver

-

Cofactor solution (NADP, Glucose-6-phosphate)

-

Minimal glucose agar plates

-

Top agar

Procedure:

-

Prepare overnight cultures of the S. typhimurium tester strains.

-

In a test tube, combine the tester strain culture, the S9 mix (S9 fraction and cofactor solution), and the test compound (NNP at various concentrations) or control substance.

-

Incubate the mixture at 37°C with shaking for a pre-incubation period (e.g., 20-30 minutes).

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

Figure 2: Experimental workflow for the Ames test with NNP.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.

Objective: To evaluate the potential of NNP to induce micronuclei in cultured human cells.

Materials:

-

Human lymphoblastoid TK6 cells

-

This compound

-

Positive controls (e.g., mitomycin C)

-

Negative control (vehicle)

-

Hamster liver S9 fraction and cofactors

-

Cell culture medium and supplements

-

Cytochalasin B (optional, for cytokinesis block)

-

Fixative and DNA staining solution (e.g., DAPI)

-

Microscope with appropriate filters

Procedure:

-

Culture TK6 cells to a suitable density.

-

Expose the cells to various concentrations of NNP or control substances in the presence of the S9 metabolic activation mix for a short duration (e.g., 4 hours).

-

Wash the cells to remove the test compound and resuspend them in fresh medium.

-

Culture the cells for a recovery period to allow for cell division (e.g., 24-48 hours). If using cytochalasin B, add it at the beginning of the recovery period to block cytokinesis and accumulate binucleated cells.

-

Harvest the cells and prepare slides.

-

Fix and stain the cells with a DNA-specific dye.

-

Score the frequency of micronuclei in mononucleated or binucleated cells using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Figure 3: Workflow for the in vitro micronucleus assay of NNP.

Genotoxicity Assays in HepaRG Cells

HepaRG cells are a human-derived liver cell line that maintains metabolic competence, making them a valuable tool for studying the genotoxicity of compounds that require metabolic activation.

Objective: To assess the DNA damaging potential of NNP in a metabolically competent human cell line.

Materials:

-

HepaRG cells (differentiated)

-

This compound

-

Positive and negative controls

-

Cell culture medium and supplements

-

Reagents for the specific genotoxicity assay (e.g., Comet assay, γH2AX assay)

Procedure (General):

-

Culture and differentiate HepaRG cells according to established protocols to ensure metabolic activity.

-

Expose the differentiated HepaRG cells to various concentrations of NNP or control substances for a defined period (e.g., 24 hours).

-

Following exposure, assess DNA damage using a suitable endpoint. For example:

-

Comet Assay: Measures DNA strand breaks by assessing the migration of DNA fragments in an electric field.

-

γH2AX Assay: Detects the phosphorylation of histone H2AX, a marker of DNA double-strand breaks, using immunofluorescence.

-

-

Quantify the level of DNA damage and compare the results for NNP-treated cells to those of the controls. A dose-dependent increase in DNA damage indicates genotoxicity.

Conclusion

The available evidence strongly indicates that this compound is a genotoxic compound that requires metabolic activation to exert its mutagenic and carcinogenic effects. The primary metabolic pathway involves α-hydroxylation catalyzed by cytochrome P450 enzymes, with CYP2C19 playing a key role in humans. This leads to the formation of a reactive carbocation that can form DNA adducts, ultimately resulting in genetic damage.

In vitro studies using a variety of test systems, including the Ames test, micronucleus assay, and assays in metabolically competent HepaRG cells, have consistently demonstrated the genotoxic potential of NNP. This technical guide provides a summary of the key findings, quantitative data, and detailed experimental protocols to aid researchers in further investigating the toxicology of NNP and other nitrosamine impurities. A thorough understanding of these metabolic activation pathways is essential for the accurate assessment of the risks associated with NNP exposure and for ensuring the safety of pharmaceutical products. Further research is warranted to fully characterize the DNA adducts formed by NNP and to elucidate the complete profile of metabolizing enzymes involved in its bioactivation.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. scispace.com [scispace.com]

- 3. In Vitro Micronucleus Test (MNT; Flow cytometry TK6) | Cyprotex | Evotec [evotec.com]

- 4. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hesiglobal.org [hesiglobal.org]

- 7. researchgate.net [researchgate.net]

- 8. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Carcinogenicity of N-Nitrosopropranolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the carcinogenicity of N-Nitrosopropranolol (NNP), a nitrosamine impurity of the widely used beta-blocker, propranolol. The emergence of NNP as a potential human carcinogen has prompted rigorous investigation into its genotoxic and mutagenic properties.[1][2][[“]][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathways involved in its activation.

Executive Summary

Recent in vitro research has demonstrated that this compound is both mutagenic and genotoxic across a range of bacterial and mammalian cell systems.[1][2][5] Contrary to some earlier findings which reported NNP as negative in the standard Ames test, newer studies employing modified protocols have shown concentration-dependent mutagenicity.[1][2][5] A critical factor in NNP's genotoxicity is its requirement for metabolic activation.[1][2][5] In vitro studies have identified specific cytochrome P450 enzymes responsible for this bioactivation, converting NNP into a reactive species that can damage DNA.[1][2][5] These findings are crucial for the risk assessment of NNP in pharmaceutical products.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's carcinogenicity.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

| Bacterial Strain | Metabolic Activation | Concentration Range | Result | Reference |

| S. typhimurium TA98 | Hamster Liver S9 | Not Specified | Positive, concentration-dependent increase in revertants | [1][2] |

| S. typhimurium TA100 | Hamster Liver S9 | Not Specified | Positive, concentration-dependent increase in revertants | [1][2][5][6] |

| S. typhimurium TA1535 | Hamster Liver S9 | Not Specified | Positive, concentration-dependent increase in revertants | [1][2] |

| S. typhimurium TA98 | Rat Liver S9 | 1 mg/plate | Negative | [1] |

| S. typhimurium TA100 | Rat Liver S9 | 1 mg/plate | Negative | [1] |

Table 2: Mammalian Cell Genotoxicity Data

| Cell Line | Assay | Metabolic Activation | Concentration Range | Result | Reference |

| Human Lymphoblastoid TK6 | Micronucleus Assay | Hamster Liver S9 | Not Specified | Positive, induction of micronuclei | [1][2] |

| Human Lymphoblastoid TK6 | Gene Mutation Assay | Hamster Liver S9 | Not Specified | Positive, induction of gene mutations | [1][2] |

| Human HepaRG (2D and 3D cultures) | DNA Strand Breakage | Endogenous (metabolically competent) | Not Specified | Positive, concentration-dependent increase in DNA strand breakage | [1][2][5] |

| Primary Rat Hepatocytes | DNA Fragmentation & UDS | Endogenous (metabolically competent) | 10 µM - 100 µM | Positive, concentration-dependent increase | [1][7] |

| Primary Human Hepatocytes | DNA Fragmentation & UDS | Endogenous (metabolically competent) | 10 µM - 100 µM | Positive, concentration-dependent increase | [1][7] |

*UDS: Unscheduled DNA Synthesis

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was utilized to assess the mutagenicity of NNP in various strains of Salmonella typhimurium.

-

Bacterial Strains: Tester strains TA98, TA100, and TA1535 were used. These strains are engineered to detect frameshift mutations (TA98) and base-pair substitutions (TA100, TA1535).

-

Metabolic Activation: Experiments were conducted with and without an exogenous metabolic activation system. The S9 fraction, derived from the livers of Aroclor 1254-induced rats or hamsters, was used to simulate mammalian metabolism. Hamster liver S9 was found to be more effective in bio-transforming NNP into a mutagen.[1][2][5][8]

-

Procedure: A pre-incubation method was employed. NNP, the bacterial tester strain, and the S9 mix (if applicable) were incubated together before being plated on minimal glucose agar. The plates were then incubated for a specified period, after which the number of revertant colonies (colonies that have regained the ability to synthesize histidine) were counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicated a positive mutagenic response.

Mammalian Cell Micronucleus and Gene Mutation Assays

These assays were performed using human lymphoblastoid TK6 cells to evaluate NNP's potential to induce chromosomal damage and gene mutations in human cells.

-

Cell Line: Human lymphoblastoid TK6 cells were used.

-

Metabolic Activation: Hamster liver S9 was used as the exogenous metabolic activation system.[1][2]

-

Micronucleus Assay Protocol:

-

TK6 cells were exposed to varying concentrations of NNP in the presence of the S9 metabolic activation mix.

-

After the exposure period, the cells were treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cells were then harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

The frequency of micronucleated cells was determined by microscopic analysis. A significant increase in micronucleated cells indicated clastogenic or aneugenic activity.

-

-

Gene Mutation Assay Protocol:

-

TK6 cells were treated with NNP in the presence of the S9 mix.

-

Following treatment, the cells were cultured for a period to allow for the expression of mutations at the thymidine kinase (TK) locus.

-

Cells were then plated in the presence of a selective agent (e.g., trifluorothymidine), which is toxic to cells with a functional TK gene.

-

The number of mutant colonies (which survive the selection) was counted to determine the mutation frequency.

-

DNA Strand Breakage Assay in HepaRG Cells

This assay was conducted to assess NNP's ability to directly damage DNA in metabolically competent human liver cells.

-

Cell System: Both 2-dimensional (2D) and 3-dimensional (3D) cultures of human HepaRG cells were used. These cells are known to express a range of drug-metabolizing enzymes.[1][2]

-

Procedure (Comet Assay Principle):

-

HepaRG cells were exposed to different concentrations of NNP.

-

After treatment, the cells were embedded in agarose on a microscope slide and lysed to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

The slides were subjected to electrophoresis. DNA with strand breaks relaxes and migrates out of the nucleoid, forming a "comet tail."

-

The DNA was stained with a fluorescent dye and visualized. The extent of DNA damage was quantified by measuring the length and intensity of the comet tail. A concentration-dependent increase in tail moment indicated DNA strand breakage.[1][2]

-

Signaling Pathways and Mechanisms

The genotoxicity of this compound is contingent upon its metabolic activation into a reactive intermediate that can form DNA adducts.

Metabolic Activation of this compound

In vitro studies have demonstrated that NNP requires metabolic activation to exert its genotoxic effects. The primary enzymes involved in this process are from the cytochrome P450 (CYP) superfamily.

Caption: Metabolic activation of NNP to a reactive intermediate leading to genotoxicity.

Experimental Workflow for Identifying Key Metabolic Enzymes

To pinpoint the specific human CYP enzymes responsible for NNP's bioactivation, a panel of TK6 cell lines, each engineered to express a single human CYP enzyme, was utilized.

Caption: Experimental workflow to identify the key human CYP enzyme in NNP bioactivation.

The results from these experiments identified CYP2C19 as the most active human P450 enzyme in the bioactivation of NNP into a genotoxicant.[1][2][5] This is a significant finding for understanding the potential risk in human populations, as the activity of CYP2C19 can vary among individuals due to genetic polymorphisms.

References

- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. veeprho.com [veeprho.com]

- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hesiglobal.org [hesiglobal.org]

- 8. FDA Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

N-Nitrosopropranolol Precursors in Propranolol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the pharmaceutical industry, demanding a thorough understanding of their formation and robust control strategies. N-Nitrosopropranolol, a nitrosamine impurity associated with the widely used beta-blocker propranolol, has drawn regulatory scrutiny due to its potential carcinogenic properties.[1][2] This technical guide provides a comprehensive overview of the precursors to this compound within the context of propranolol synthesis, detailed analytical methodologies for their detection, and a summary of the current regulatory landscape.

Propranolol Synthesis and the Origin of this compound Precursors

The most common synthetic route to propranolol involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate, which is subsequently reacted with isopropylamine.[3] The secondary amine group within the propranolol molecule is the primary site susceptible to nitrosation, leading to the formation of this compound.[1][3]

The formation of this compound is predominantly caused by the reaction of the secondary amine group in propranolol with a nitrosating agent.[1] This reaction is highly dependent on factors such as pH, temperature, and the concentration of both the amine and the nitrosating agent.[1]

Key Precursors and Their Sources

The primary precursors to this compound are the propranolol molecule itself (containing a vulnerable secondary amine) and a nitrosating agent. The sources of these nitrosating agents can be varied and may be introduced at different stages of the manufacturing process, from raw materials to the final drug product formulation.

| Precursor Category | Specific Precursors | Potential Sources in Propranolol Synthesis |

| Amine Precursor | Propranolol (secondary amine) | Active Pharmaceutical Ingredient (API) itself.[3] |

| Isopropylamine | A key raw material in the final step of propranolol synthesis.[3] May carry nitrite impurities. | |

| Dimethylamine (DMA), Diethylamine (DEA) | Impurities or degradation products from solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) if used in the process.[3] | |

| Nitrosating Agent Precursors | Nitrite ions (NO₂⁻) | - Contaminants in raw materials, including starting materials, reagents, and solvents.[3]- Excipients used in the drug product formulation (e.g., lactose, microcrystalline cellulose).[3]- Leaching from packaging materials.[4] |

| Nitrous Acid (HNO₂) | Formed in situ from nitrite ions under acidic conditions (pH 3-4).[1] | |

| Catalysts/Accelerants | Trace metals (e.g., copper, iron) | Can promote nitrosamine formation reactions.[3] |

| Aldehydes (e.g., formaldehyde) | Can catalyze the nitrosation of secondary amines. |

Experimental Protocols for Detection and Quantification

The analytical method of choice for the detection and quantification of this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][5]

Sample Preparation

For Propranolol Drug Substance:

-

Accurately weigh a sample of the propranolol drug substance.

-

Dissolve the sample in a suitable diluent (e.g., 80:20 Acetonitrile/Water) to a final concentration of 1 mg/mL.[2]

-

Vortex the solution for 2 minutes and shake for 20-30 minutes using a mechanical shaker.[2]

-

Centrifuge the sample at 4000 rpm for 10 minutes.[2]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]

For Propranolol Drug Product (Oral Solution/Tablets):

-

For oral solutions, dilute the sample with water to a target analytical concentration of 2 mg/mL of propranolol.[5]

-

For tablets, weigh and crush a representative number of tablets. Prepare a solution equivalent to 25.0 mg of Propranolol HCl API in a suitable diluent.[6]

-

Vortex the solution for 5 minutes.[6]

-

Filter the sample through a 0.22 µm PTFE filter and inject the filtrate into the LC-MS/MS system.[6]

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of this compound. Specific parameters may need to be optimized based on the instrument and column used.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Kinetex 2.6 µm Biphenyl, 150 x 3.0 mm (or equivalent)[2] |

| Column Temperature | 40 °C[5] |

| Mobile Phase A | 1 mM Ammonium Formate with 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.5 mL/min[5] |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transitions | N-Nitroso-propranolol-1 (Quantifier), N-Nitroso-propranolol-2 (Qualifier)[2] |

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and analytical processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

References

N-Nitrosopropranolol: An In-Depth Technical Guide to Its Interaction with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosopropranolol (NNP), a nitrosamine impurity of the widely used beta-blocker propranolol, is a potent genotoxic agent that requires metabolic activation to exert its effects. This technical guide provides a comprehensive overview of the current scientific understanding of the interaction of NNP with biological macromolecules. It details the metabolic pathways involved in NNP activation, its subsequent interaction with DNA and proteins, and the cellular responses to the induced damage. This document summarizes key quantitative data, provides detailed experimental protocols for studying NNP's genotoxicity, and presents visual representations of the critical pathways and workflows involved.

Introduction

This compound is formed from the nitrosation of propranolol, a reaction that can occur under acidic conditions in the presence of nitrite ions.[1] Due to the classification of many N-nitroso compounds as probable human carcinogens, the presence of NNP in pharmaceutical products is a significant concern.[2][3] Understanding the mechanisms by which NNP interacts with biological systems is crucial for risk assessment and the development of mitigation strategies in drug manufacturing.

The genotoxicity of NNP is not direct; it is mediated by its metabolic transformation into reactive electrophilic species.[3][4] These metabolites can then form covalent adducts with nucleophilic sites on macromolecules, primarily DNA and proteins, leading to cellular damage and initiating pathways that can result in mutagenesis and carcinogenesis.[5]

Metabolic Activation of this compound

The transformation of NNP into a reactive intermediate is a critical step for its genotoxic activity. This bioactivation is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.[2][3]

Key Enzymes and Pathways:

-

α-Hydroxylation: The primary metabolic activation pathway for many N-nitrosamines is hydroxylation of the carbon atom adjacent (alpha) to the nitroso group.[5]

-

CYP2C19: Studies have identified CYP2C19 as the most active human cytochrome P450 enzyme in the bioactivation of NNP to a genotoxicant.[2][3]

-

Other CYPs: While CYP2C19 is the most active, other CYP enzymes may also contribute to NNP metabolism.

-

S9 Fractions: In vitro studies consistently show that hamster liver S9 fraction is more effective than rat liver S9 in bio-transforming NNP into a mutagenic species.[3][4]

The metabolic activation of NNP leads to the formation of an unstable α-hydroxy-N-nitrosopropranolol, which is expected to decompose to a reactive carbocation that can alkylate biological macromolecules.

Interaction with DNA

The primary mechanism of NNP-induced genotoxicity is through the covalent binding of its reactive metabolites to DNA, forming DNA adducts.[5] These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired.

Key Aspects of NNP-DNA Interaction:

-

DNA Alkylation: The electrophilic carbocation generated from NNP metabolism reacts with nucleophilic sites on DNA bases.[5]

-

DNA Damage: NNP has been shown to induce DNA fragmentation, DNA strand breaks, and unscheduled DNA synthesis (UDS), all indicators of DNA damage and repair.[3][4][6]

-

Mutagenicity: NNP is mutagenic in the Ames test, causing both base pair substitutions and frameshift mutations.[2][3]

While the precise structures of NNP-derived DNA adducts have not been fully elucidated in the literature, the known reactivity of N-nitroso compounds suggests that alkylation at the O⁶-position of guanine is a likely critical lesion.

DNA Damage Response

The cellular response to NNP-induced DNA damage involves the activation of complex signaling pathways designed to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger apoptosis.

-

ATM/ATR Pathway: The presence of DNA strand breaks activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are central regulators of the DNA damage response.[7]

-

p53 Activation: The tumor suppressor protein p53 is a key downstream target of the ATM/ATR pathway. In response to DNA damage, p53 is phosphorylated and activated, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[8][9]

-

γH2A.X Formation: Phosphorylation of the histone variant H2A.X to form γH2A.X is an early marker of DNA double-strand breaks and serves as a platform for the recruitment of DNA repair proteins.

References

- 1. Detection of unscheduled DNA synthesis in hepatocytes isolated from rats treated with genotoxic agents: an in vivo- in vitro assay for potential carcinogens and mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. hesiglobal.org [hesiglobal.org]

- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide-induced cellular stress and p53 activation in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitrosopropranolol: A Comprehensive Technical Review of its Discovery, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopropranolol (NNP) is a nitrosamine impurity that has garnered significant attention within the pharmaceutical industry due to its potential genotoxic and carcinogenic properties. As a derivative of the widely prescribed beta-blocker propranolol, the presence of NNP in drug products poses a safety concern, necessitating rigorous analytical monitoring and risk assessment. This technical guide provides an in-depth overview of the historical data surrounding the discovery of NNP, detailed experimental protocols for its detection and characterization, a summary of key quantitative data, and a visualization of the critical pathways associated with its formation and biological activity.

Historical Context and Discovery

The potential for the formation of N-nitroso compounds from secondary amine drugs, such as propranolol, in the acidic environment of the stomach has been a topic of scientific inquiry for several decades. Early research in the 1980s and 1990s focused on the nitrosation of various beta-adrenergic blocking agents. While a specific "discovery" paper for this compound is not prominently cited in recent literature, its formation is a direct consequence of the well-established reaction between a secondary amine (propranolol) and a nitrosating agent (such as nitrous acid derived from nitrites) under acidic conditions. The primary concern and focus on NNP have intensified with the increased scrutiny of nitrosamine impurities in pharmaceuticals by regulatory agencies in recent years.

The key chemical reaction for the formation of this compound is the nitrosation of the secondary amine group in the propranolol molecule.[1] This reaction is favored in acidic environments (pH 3-4), where nitrous acid (HNO₂) is formed from nitrite ions (NO₂⁻).[1] The nitrous acid then reacts with the secondary amine of propranolol to yield this compound.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and genotoxicity of this compound.

Table 1: Analytical Method Performance for this compound Quantification

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Propranolol Drug Substance | 0.005 ng/mL | 0.010 ng/mL | 85-111 | [2] |

| LC-MS/MS | Propranolol API | - | 25 pg/mL | >90 | [3] |

| UPLC-MS/MS | Propranolol Drug Substance | 0.005 ng/mL | 0.01 ng/mL | 89.3-104.6 | [4] |

| LC-ESI-HRMS | Propranolol HCl Oral Solution | - | - | 80-120 (QC) | [5] |

Table 2: Mutagenicity of this compound in the Ames Test (Salmonella typhimurium)

| Tester Strain | Metabolic Activation (S9) | Result | Benchmark Dose (BMD) (µ g/plate ) | Reference |

| TA1535 | 10% Hamster Liver S9 | Mutagenic | 23.8 | [6] |

| TA1535 | 30% Hamster Liver S9 | Mutagenic | 10.9 | [6] |

| TA100 | 10% Hamster Liver S9 | Mutagenic | 38.6 | [6] |

| TA100 | 30% Hamster Liver S9 | Mutagenic | 17.5 | [6] |

| TA98 | 30% Hamster Liver S9 | Mutagenic | 114.2 | [6] |

| TA1535 | 10% Rat Liver S9 | Not Mutagenic | - | [6] |

| TA1535 | 30% Rat Liver S9 | Not Mutagenic | - | [6] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is a synthesis of methodologies described in the cited literature for the trace-level quantification of NNP in propranolol drug substances and products.[2][3]

a. Sample Preparation:

-

Drug Substance (API): Accurately weigh 25 mg of the propranolol API into a 15 mL centrifuge tube. Add 5.0 mL of a suitable diluent (e.g., 80:20 acetonitrile:water). Vortex for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.[3]

-

Drug Product (Tablets): Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 25 mg of propranolol. Transfer the powder to a 15 mL centrifuge tube and add 5.0 mL of diluent. Vortex for 1 minute and shake for 40 minutes. Centrifuge the sample at 4,500 rpm for 15 minutes.[3]

-

Filtration: Filter the supernatant from the drug product preparation or the dissolved API solution through a 0.22 µm PVDF syringe filter into an HPLC vial.

b. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (150 x 3.0 mm, 2.6 µm) or equivalent.[2]

-

Mobile Phase A: 1 mM ammonium formate with 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 15 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for NNP (e.g., m/z 289.1 → 259.1 as a quantifier and m/z 289.1 → 72.1 as a qualifier).

c. Quantification:

Quantification is performed using an external standard calibration curve prepared from a certified reference standard of this compound.

Ames Test for Mutagenicity Assessment

The following protocol is based on the enhanced Ames test conditions recommended for nitrosamines, as described in recent studies.[6][7]

a. Materials:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).

-

Metabolic Activation System: Aroclor 1254-induced rat and hamster liver S9 fraction and a cofactor-supplemented buffer (S9 mix).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., acetone).

-

Positive Controls: Known mutagens specific to each bacterial strain, with and without S9 activation.

-

Negative Control: Solvent vehicle.

-

Media: Minimal glucose agar plates and top agar.

b. Procedure (Pre-incubation Method):

-

Preparation: Prepare fresh overnight cultures of the bacterial strains. Prepare serial dilutions of the NNP test solution.

-

Pre-incubation: In a sterile test tube, combine the test compound solution (or control), the bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate buffer (for no activation). Recommended S9 concentrations are 10% and 30% (v/v) from both rat and hamster liver.[6][7]

-

Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[7]

-

Plating: After incubation, add molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.[6]

Visualizations

Formation of this compound

Caption: Formation pathway of this compound from propranolol.

Metabolic Activation and Genotoxicity of this compound

Caption: Proposed pathway of NNP metabolic activation and genotoxicity.[6]

Experimental Workflow for NNP Analysis

Caption: General experimental workflow for NNP quantification.

Conclusion

This compound represents a significant analytical challenge and safety consideration in the manufacturing of propranolol-containing pharmaceuticals. A thorough understanding of its formation, methods for its sensitive detection, and its toxicological profile is essential for ensuring patient safety. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working to mitigate the risks associated with this nitrosamine impurity. Continuous research and the development of advanced analytical methodologies will be crucial in managing the presence of NNP and other nitrosamine impurities in drug products.

References

Methodological & Application

Application Note: Sensitive and Robust Quantification of N-Nitrosopropranolol in Pharmaceutical Samples by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitrosopropranolol, a potential mutagenic impurity, in propranolol drug substance and drug product. The method utilizes a simple sample preparation procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol achieves a lower limit of quantification (LLOQ) of 0.01 ng/mL, demonstrating high reproducibility and accuracy, making it suitable for routine quality control and regulatory submissions.

Introduction

N-nitrosamine impurities are classified as "cohorts of concern" due to their potential mutagenic and carcinogenic properties.[1] Regulatory agencies worldwide have set stringent limits for these impurities in pharmaceutical products. This compound is a nitrosamine impurity that can form in drug products containing propranolol, a widely used beta-blocker for treating cardiovascular conditions.[1][2] The structural similarity of this compound to the active pharmaceutical ingredient (API) and its reported higher carcinogenic potency compared to other nitrosamines like N-nitrosodimethylamine (NDMA) necessitate the development of highly sensitive analytical methods for its detection and quantification.[3]

This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a technique that offers superior selectivity and sensitivity for trace-level analysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Experimental workflow for this compound analysis.

Detailed Protocols

Standard and Sample Preparation

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.[2]

-

Perform serial dilutions of the stock solution with a suitable diluent (e.g., 80:20 Acetonitrile/Water, v/v) to prepare calibration standards ranging from 0.005 ng/mL to 10 ng/mL.[2] Store standards under refrigerated conditions.

Drug Substance (API) Sample Preparation:

-

Accurately weigh approximately 25 mg of the propranolol API into a 15 mL centrifuge tube.[1]

-

Add 5 mL of the diluent to achieve a final concentration of 5 mg/mL.[1]

-

Vortex the solution for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.[1]

-

For spiked samples, add the appropriate volume of this compound standard before dilution.

-

Transfer the final solution into an HPLC vial for analysis.[1]

Drug Product (Tablet) Sample Preparation:

-

Crush a sufficient number of tablets to obtain a representative powder.[1][2]

-

Accurately weigh an amount of the crushed powder equivalent to 25 mg of the API into a 15 mL centrifuge tube.[1]

-

Add 5 mL of the diluent.

-

Vortex for 1-2 minutes, followed by shaking on a mechanical shaker for 20-40 minutes.[1][2]

-

Centrifuge the sample at 4000-4500 rpm for 10-15 minutes.[1][2]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[1][2]

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions. These parameters may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | SCIEX ExionLC™ or Agilent 1290 Infinity II[1][2] |

| Column | Phenomenex Kinetex Biphenyl (150 x 3.0 mm, 2.6 µm) or Agilent InfinityLab Pursuit XRs Diphenyl[1][2][3] |

| Column Temperature | 40 °C[2] |

| Mobile Phase A | 1 mM Ammonium Formate with 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water[1][3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 0.1% Formic Acid in Methanol[1][3] |

| Flow Rate | 0.4 mL/min[1][2] |

| Injection Volume | 15 µL[2] |

| Gradient Program | Time (min) |

| 0.0 | |

| 6.0 | |

| 8.0 | |

| 8.1 | |

| 10.0 | |

| 10.1 | |

| 14.0 |

Note: The gradient is an example and should be optimized for adequate separation of this compound from the API and other impurities.[3]

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | SCIEX QTRAP 6500+ or Agilent 6470 Triple Quadrupole[1][3][4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Ion Spray Voltage | 5500 V[2] |

| Source Temperature | 450 °C[2] |

| Curtain Gas (CUR) | 40 psi[2] |

| Ion Source Gas 1 (GS1) | 60 psi[2] |

| Ion Source Gas 2 (GS2) | 60 psi[2] |

| Collision Gas (CAD) | 10[2] |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for this compound

| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Declustering Potential (DP, V) | Collision Energy (CE, V) | Role |

| This compound-1 | 289.1 | 259.1 | 150 | 50 | 8 | Quantifier[2][3] |

| This compound-2 | 289.1 | 72.1 | 150 | 50 | 15 | Qualifier[2][3] |

Quantitative Data Summary

The developed method demonstrates excellent performance characteristics, as summarized below.

Table 4: Method Performance Characteristics

| Parameter | Result |

| Limit of Detection (LOD) | 0.005 ng/mL[2][3] |

| Lower Limit of Quantification (LLOQ) | 0.010 ng/mL[2][3] |

| Linear Dynamic Range | 0.01 - 10.00 ng/mL (3 orders of magnitude)[2][3] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Accuracy (% Recovery) | 85% - 116%[2] |

| Precision (%CV at LLOQ) | < 7%[2] |

Signaling Pathways

To understand the biological context, it is important to consider the mechanism of action of propranolol and the toxicological pathway of N-nitroso compounds.

Propranolol Mechanism of Action

Propranolol is a non-selective beta-adrenergic receptor antagonist. It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine. This blockade disrupts downstream signaling cascades, including the Protein Kinase A (PKA), Extracellular Signal-Regulated Kinase (ERK), and AKT pathways.[2]